molecular formula C54H98O13 B12794545 [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate

[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate

Cat. No.: B12794545
M. Wt: 955.3 g/mol
InChI Key: GGNHUGITZHROCM-UHFFFAOYSA-N
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Description

[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate is a complex ester compound. It is characterized by its multiple ester linkages and long hydrocarbon chains, making it a molecule of interest in various fields such as organic chemistry, materials science, and potentially in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate typically involves multi-step esterification reactions. The process begins with the preparation of intermediate esters, which are then sequentially reacted to form the final compound. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification reactors, continuous flow systems, and rigorous purification processes such as distillation and recrystallization to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester groups into primary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Primary alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a model molecule to study esterification and hydrolysis reactions. Its complex structure makes it an interesting subject for reaction mechanism studies.

Biology

The compound’s long hydrocarbon chains and ester linkages may make it useful in studying lipid metabolism and enzyme interactions in biological systems.

Medicine

Industry

In materials science, it could be used in the synthesis of polymers or as a plasticizer due to its flexible ester linkages and long hydrocarbon chains.

Mechanism of Action

The compound exerts its effects primarily through its ester linkages, which can undergo hydrolysis in the presence of water or enzymes, releasing the constituent alcohols and carboxylic acids. These reactions can be catalyzed by esterases or other hydrolytic enzymes in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Hexanoyloxymethyl)-2-[[2-(2-methylbutanoyloxymethyl)-2-(octanoyloxymethyl)-3-butanoyloxypropoxy]methyl]-3-heptanoyloxypropyl] nonanoate
  • [2-(Octanoyloxymethyl)-2-[[2-(4-methylbutanoyloxymethyl)-2-(decanoyloxymethyl)-3-hexanoyloxypropoxy]methyl]-3-nonanoyloxypropyl] dodecanoate

Uniqueness

The uniqueness of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate lies in its specific combination of ester linkages and hydrocarbon chain lengths, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.

Properties

Molecular Formula

C54H98O13

Molecular Weight

955.3 g/mol

IUPAC Name

[2-(heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate

InChI

InChI=1S/C54H98O13/c1-8-13-18-22-24-27-31-36-51(59)65-42-53(40-63-48(56)33-28-21-16-11-4,41-64-49(57)34-29-25-20-15-10-3)38-61-39-54(43-62-47(55)32-17-12-5,45-67-52(60)37-46(6)7)44-66-50(58)35-30-26-23-19-14-9-2/h46H,8-45H2,1-7H3

InChI Key

GGNHUGITZHROCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCCCCCC)COC(=O)CC(C)C)(COC(=O)CCCCCC)COC(=O)CCCCCCC

Origin of Product

United States

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